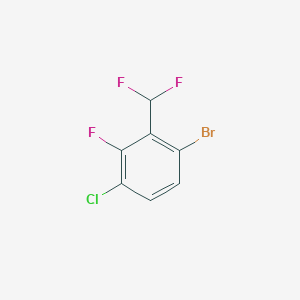

![molecular formula C23H18O2S B2950838 (3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338423-82-8](/img/structure/B2950838.png)

(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

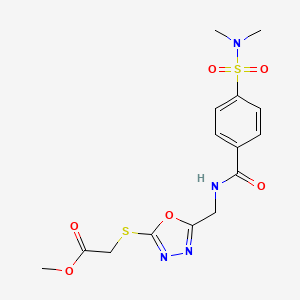

“(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the molecular formula C23H18O2S . It is a derivative of benzofuran, a heterocyclic compound that is widely found in natural and synthetic compounds with a wide range of biological and pharmacological applications .

Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran core, a phenyl group, and a sulfanyl group attached to a methylphenyl group . The unique structural features of benzofuran and its derivatives make it a privileged structure in the field of drug discovery .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The structural features of benzofuran and benzophenone derivatives have been associated with significant antimicrobial properties. Compounds similar to the one have been synthesized and tested for their efficacy against bacterial strains. The presence of the benzofuran moiety, in particular, has been linked to the inhibition of bacterial cell division protein FtsZ, making it a potential target for novel antibacterial agents .

Antifungal Applications

Benzofuran derivatives have also been explored for their antifungal activities. The compound’s structure could be modified to enhance its interaction with fungal cells, potentially leading to the development of new antifungal agents that are effective against a broad array of systematic and superficial fungal infections .

Cancer Research

Benzofuran compounds have shown promise in cancer research, particularly in the synthesis of molecules with cytotoxic properties. The specific arrangement of substituents on the phenyl ring, as seen in the compound of interest, can be crucial for determining its cytotoxic activity against various cancer cell lines .

Synthesis of Natural Products

The benzofuran ring is a key component in many natural products, which have a wide range of biological activities. The compound could serve as an intermediate in the total synthesis of complex natural products containing benzofuran rings, thus contributing to the discovery and development of new drugs .

Drug Discovery

The combination of benzofuran and benzophenone structures in the compound provides a versatile framework that can be utilized in the discovery of innovative drugs. Its molecular backbone can be used to create new pharmacophores for drug development .

Organic Synthesis Methodology

The compound’s unique structure makes it suitable for use in organic synthesis methodologies. It can be employed in various chemical reactions as a precursor or intermediate, leading to the creation of a diverse range of organic compounds .

Material Science

Benzofuran derivatives have potential applications in material science, particularly in the development of organic electronic materials due to their favorable electronic properties. The compound could be used in the design and synthesis of organic semiconductors .

Bioactivity Studies

The compound’s structure is conducive to bioactivity studies, where it can be used to explore the relationship between structure and biological activity. This can lead to insights into how molecular modifications affect the biological properties of a compound .

Safety and Hazards

Direcciones Futuras

Benzofuran and its derivatives, including this compound, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area will likely focus on developing new therapeutic agents to address resistance to antibiotics .

Mecanismo De Acción

Target of Action

It’s noted that compounds with a similar structure have displayed outstanding antibacterial activity

Mode of Action

It’s possible that the compound interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to antibacterial effects

Biochemical Pathways

Given its potential antibacterial activity, it might interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication

Result of Action

Given its potential antibacterial activity, it might lead to the death of bacterial cells by disrupting essential cellular processes

Propiedades

IUPAC Name |

[3-[(4-methylphenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O2S/c1-16-11-13-18(14-12-16)26-15-20-19-9-5-6-10-21(19)25-23(20)22(24)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDYOLATZNBHSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950755.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide](/img/structure/B2950756.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2950758.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide](/img/structure/B2950760.png)

![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2950761.png)

![3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2950767.png)

![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone](/img/structure/B2950769.png)

![3-hydroxy-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2950774.png)